Huperzin C

Übersicht

Beschreibung

Huperzine C is a naturally occurring alkaloid belonging to the Lycopodium alkaloids family. It is derived from the plant Huperzia serrata, which is traditionally used in Chinese medicine. Huperzine C has garnered attention due to its potential therapeutic properties, particularly in the treatment of neurodegenerative diseases.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Huperzine C exhibits significant neuroprotective properties, which are primarily attributed to its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. By preventing the degradation of this neurotransmitter, Huperzine C enhances cholinergic transmission, which is crucial for learning and memory processes.

Cognitive Enhancement

Research indicates that Huperzine C may enhance cognitive functions such as memory and learning. This has been particularly noted in studies involving animal models and preliminary human trials.

Clinical Studies

- Animal Models : In rodent studies, administration of Huperzine C has resulted in improved performance in memory tasks and reduced cognitive decline associated with aging or induced neurotoxicity.

- Human Trials : Limited clinical trials have suggested that Huperzine C can improve cognitive functions in individuals with mild cognitive impairment or early-stage Alzheimer's disease.

Therapeutic Uses

Huperzine C's potential therapeutic applications extend to various neurological disorders:

- Alzheimer's Disease : Similar to its counterpart Huperzine A, Huperzine C is being investigated for its efficacy in treating Alzheimer's disease. Its ability to enhance cholinergic activity may help alleviate symptoms associated with this condition.

- Vascular Dementia : Preliminary findings suggest that Huperzine C may also benefit patients suffering from vascular dementia by improving cognitive function and daily living activities.

- Schizophrenia : Some studies have explored the use of Huperzine C as an adjunct treatment for schizophrenia, focusing on its potential to enhance cognitive deficits commonly observed in these patients.

Comparative Analysis with Other Compounds

A comparative analysis of Huperzine C with other cholinesterase inhibitors reveals its unique profile:

| Compound | AChE Inhibition Potency | Neuroprotective Effects | Clinical Efficacy in AD |

|---|---|---|---|

| Huperzine C | High | Yes | Promising but limited |

| Donepezil | Moderate | Yes | Well-established |

| Rivastigmine | Moderate | Yes | Well-established |

| Galantamine | Moderate | Yes | Well-established |

Wirkmechanismus

Target of Action

Huperzine C, also known as Huperzine A, is a purified alkaloid compound extracted from a club moss called Huperzia serrata . The primary target of Huperzine C is the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in the cholinergic system, which is involved in numerous functions in the body, including muscle movement, learning, memory, and attention .

Mode of Action

Huperzine C acts as a potent, reversible, and blood-brain barrier permeable acetylcholinesterase inhibitor . By inhibiting AChE, Huperzine C increases the levels of acetylcholine in the brain . Acetylcholine is a neurotransmitter that plays a key role in memory and cognition. Therefore, by increasing acetylcholine levels, Huperzine C may enhance cognitive function .

Biochemical Pathways

Huperzine C affects several biochemical pathways. It is involved in the cholinergic system, where it inhibits AChE and increases acetylcholine levels . This can lead to enhanced cognitive function. Additionally, Huperzine C has been reported to have both cholinergic and non-cholinergic effects on Alzheimer’s disease (AD) with significant neuroprotective properties . It also affects the amyloid beta (Aβ) pathway, which is implicated in the pathogenesis of AD .

Pharmacokinetics

Following oral administration, Huperzine C appears in the plasma within 5-10 minutes and reaches peak concentrations (Cmax) of 2.59±0.37 ng/ml at 58.33±3.89 minutes (Tmax) . The pharmacokinetics of Huperzine C conform to a two-compartmental open model . The mean values of the absorption half-life (T1/2ka) and the elimination half-life (T1/2ke) are 21.13±7.28 minutes and 716.25±130.18 minutes, respectively . This indicates a biphasic profile with rapid distribution followed by a slower elimination rate .

Result of Action

The molecular and cellular effects of Huperzine C’s action are significant. It has been found to have neuroprotective effects, particularly in the context of neurodegenerative diseases like AD . It can reduce neuronal impairment and neuroinflammation . Moreover, it has been shown to decrease the levels of hyperphosphorylated tau protein in both the cortex and the hippocampus, indicating that Huperzine C has activity beyond a reduction in cholinergic modulation .

Action Environment

The action, efficacy, and stability of Huperzine C can be influenced by various environmental factors. It is known that Huperzine C is derived from the club moss Huperzia serrata, which has been effectively used in treating several disorders in traditional Chinese medicine

Biochemische Analyse

Biochemical Properties

Huperzine C interacts with various enzymes and proteins in biochemical reactions. It is known to inhibit the enzyme acetylcholinesterase (AChE), which plays a crucial role in nerve signal transmission . The inhibition of AChE by Huperzine C can lead to an increase in the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby enhancing nerve signal transmission .

Cellular Effects

The effects of Huperzine C on cells are primarily related to its role as an AChE inhibitor. By inhibiting AChE, Huperzine C can influence cell function by modulating cholinergic signaling pathways . This can have an impact on various cellular processes, including gene expression and cellular metabolism .

Molecular Mechanism

Huperzine C exerts its effects at the molecular level primarily through its interaction with AChE. As an AChE inhibitor, Huperzine C binds to the active site of the enzyme, preventing it from breaking down acetylcholine . This leads to an increase in acetylcholine levels, which can influence various cellular processes, including gene expression .

Temporal Effects in Laboratory Settings

It is known that Huperzine C has a significant effect on cortical inhibition 90 minutes after traumatic brain injury in rats

Dosage Effects in Animal Models

The effects of Huperzine C in animal models vary with dosage. For instance, low doses of Huperzine A, a compound similar to Huperzine C, have been shown to effectively improve cognitive dysfunction, reduce neuroinflammation, and enhance neuroprotection in various animal models . The specific dosage effects of Huperzine C in animal models have not been extensively studied.

Metabolic Pathways

As an AChE inhibitor, it is likely involved in the cholinergic signaling pathway

Transport and Distribution

Huperzine C is known to bind with Human Serum Albumin (HSA), which is the most abundant protein in plasma and the main modulator of fluid distribution between body compartments . This suggests that Huperzine C may be transported and distributed within cells and tissues via binding to proteins such as HSA .

Subcellular Localization

Given its role as an AChE inhibitor, it is likely that Huperzine C is localized in the synaptic cleft where AChE is found

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Huperzine C involves several steps, starting from the precursor huperzine B. The transformation of huperzine B to huperzine C is catalyzed by the enzyme Pt 2OGD-1, which cleaves a C–N bond and a C–C bond, resulting in the opening of the piperidine ring and the loss of a carbon atom . The subsequent isomerization of huperzine C to huperzine A is catalyzed by the enzyme Pt 2OGD-2 .

Industrial Production Methods: Industrial production of Huperzine C typically involves the extraction of huperzine B from Huperzia serrata, followed by enzymatic conversion to huperzine C. The process is optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Huperzine C undergoes various chemical reactions, including:

Oxidation: Huperzine C can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the structure of huperzine C, potentially enhancing its biological activity.

Substitution: Substitution reactions can introduce new functional groups into the huperzine C molecule, altering its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.

Major Products: The major products formed from these reactions include various huperzine C derivatives with potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Huperzine A: Another alkaloid from Huperzia serrata, known for its potent acetylcholinesterase inhibitory activity.

Huperzine B: The precursor to huperzine C, also exhibiting acetylcholinesterase inhibitory properties.

Huperzine O: A derivative with potential neuroprotective effects.

Huperzine Q: Another related compound with similar biological activities.

Uniqueness: Huperzine C is unique due to its specific enzymatic conversion from huperzine B and its distinct chemical structure. Its potential therapeutic applications and bioactive properties make it a compound of significant interest in scientific research and pharmaceutical development.

Biologische Aktivität

Huperzine C, a lesser-known alkaloid derived from the Chinese club moss Huperzia serrata, has garnered interest for its potential neuroprotective and cognitive-enhancing properties. While much of the research focuses on Huperzine A, Huperzine C is believed to share similar mechanisms of action, particularly in relation to cholinergic activity and neuroprotection. This article reviews the biological activity of Huperzine C, supported by data tables, case studies, and relevant research findings.

Cholinesterase Inhibition

Huperzine C is thought to act as a reversible inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, Huperzine C may enhance cholinergic transmission, which is often impaired in neurodegenerative diseases such as Alzheimer’s disease (AD) and vascular dementia (VaD) .

Neuroprotective Effects

Research indicates that Huperzine C may exert neuroprotective effects through various mechanisms:

- Antioxidant Activity : Huperzine C may increase the activity of antioxidant enzymes, thereby protecting neurons from oxidative stress .

- Anti-apoptotic Properties : The compound appears to modulate apoptotic pathways, reducing neuronal death induced by toxic agents such as β-amyloid .

- Nerve Growth Factor (NGF) Modulation : Studies suggest that Huperzine C may enhance NGF levels, which are crucial for neuronal survival and growth .

Animal Studies

Animal models have been instrumental in elucidating the effects of Huperzine compounds. For example:

- Cognitive Enhancement : In rodent models, administration of Huperzine A resulted in improved performance in memory tasks . It is hypothesized that Huperzine C would exhibit comparable effects.

- Seizure Resistance : Research has shown that Huperzine A can provide seizure protection in genetic epilepsy models, suggesting a broader neuroprotective role that may extend to Huperzine C .

Data Table: Comparative Biological Activities

| Activity Type | Huperzine A | Huperzine C (Hypothetical) |

|---|---|---|

| Cholinesterase Inhibition | Yes | Yes |

| Antioxidant Activity | Yes | Yes |

| Neuroprotection | Yes | Expected |

| Cognitive Enhancement | Significant improvement observed | Hypothetical based on A findings |

| Anti-apoptotic Effects | Yes | Expected |

Case Studies

- Alzheimer's Disease Management : In a study involving patients with mild to moderate AD treated with Huperzine A, significant improvements were noted in cognitive assessments over 16 weeks . Similar studies investigating Huperzine C could yield valuable insights into its efficacy.

- Vascular Dementia : Research has indicated that cholinesterase inhibitors like Huperzine A can improve symptoms in VaD patients . This suggests a potential application for Huperzine C in managing vascular dementia.

Eigenschaften

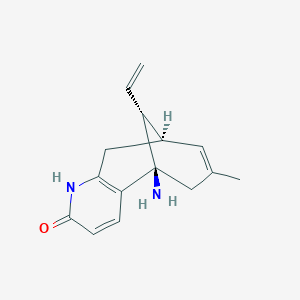

IUPAC Name |

(1R,9R,13R)-1-amino-13-ethenyl-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10/h3-6,10-11H,1,7-8,16H2,2H3,(H,17,18)/t10-,11+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZGRHSRWTILCID-FIXISWKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2CC3=C(C=CC(=O)N3)C(C1)(C2C=C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@H]2CC3=C(C=CC(=O)N3)[C@@](C1)([C@@H]2C=C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147416-32-8 | |

| Record name | hupC protein, Bacteria | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147416328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of Huperzine C compare to other Huperzine alkaloids, like Huperzine A and B?

A2: While the provided abstracts don't delve into the specific spectroscopic details of Huperzine C, they highlight a key structural difference compared to Huperzine A and B. [] These latter two alkaloids possess four interconnected six-membered rings, while Huperzine C, similar to Huperzine D, is categorized as a piperidine ring cleavage product. This structural distinction likely influences the biological activity and potential applications of Huperzine C.

Q2: Has Huperzine C demonstrated any notable biological activities, particularly compared to other Huperzine alkaloids?

A3: While Huperzine A is well-known for its potent acetylcholinesterase inhibitory activity, the provided research indicates that Huperzine C might have limited activity in this regard. [] A study focusing on alkaloids from Lycopodiastrum casuarinoides found that compounds like Huperzine B and Lycoparin C exhibited significant acetylcholinesterase inhibitory activity, but Huperzine C was not among the most active compounds. [] This suggests that further research is needed to fully elucidate the pharmacological potential of Huperzine C and explore its potential applications.

Q3: What analytical methods are commonly employed for the detection and quantification of Huperzine C in plant material?

A4: High-performance liquid chromatography (HPLC) coupled with a photodiode array detector (PDA) is a widely utilized technique for analyzing Huperzine alkaloids, including Huperzine C. [, ] This method allows for the simultaneous determination of multiple Huperzine alkaloids in complex plant extracts. Ultra-performance liquid chromatography (UPLC) coupled with PDA or tandem quadrupole time-of-flight mass spectrometry (Q/TOF-MS) provides enhanced separation and sensitivity for quantifying these alkaloids. [] These techniques are crucial for quality control and standardization of herbal preparations containing Huperzine C.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.